molecular formula C10H9FO2 B8736071 8-Fluoro-5-methylchroman-4-one

8-Fluoro-5-methylchroman-4-one

Cat. No. B8736071
M. Wt: 180.17 g/mol
InChI Key: YIHATJKIFDTLRA-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

A mixture of 3-(2-fluoro-5-methylphenoxy)propanoic acid (10a) (860 mg, 4.64 mmol) in polyphosphoric acid (12.8 g, 130.3 mmol) was stirred at 100° C. for 2 hours. After cooling to room temperature, the mixture was diluted with water (90 mL), and extracted with ethyl acetate (2×60 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 8-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (10b) (573 mg, 3.18 mol, 73%) which was used without further purification. Ms m/z ([M+H]+) 181.
Quantity
860 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][C:7]([OH:9])=O>O>[F:1][C:2]1[C:3]2[O:4][CH2:5][CH2:6][C:7](=[O:9])[C:10]=2[C:11]([CH3:14])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
FC1=C(OCCC(=O)O)C=C(C=C1)C
Name
polyphosphoric acid
Quantity
12.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×60 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=2C(CCOC21)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.18 mol
AMOUNT: MASS 573 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 68534.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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